molecular formula C14H9FN2OS B2898919 N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide CAS No. 681170-09-2

N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2898919
CAS RN: 681170-09-2
M. Wt: 272.3
InChI Key: PGVBGRWHLIOYGX-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide” is a derivative of benzothiazole . Benzothiazole is a heterocyclic compound, and its derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

Benzothiazole-6-carboxylic acid is used in the synthesis of "N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide" . A series of novel derivatives containing N 4 -(4-fluorophenyl)-N 2 -substitured-benzo[ d ]thiazole-2,4-dicarboxamides were synthesized via an efficient, mild and convenient multistep reaction protocol with excellent yields .


Molecular Structure Analysis

The thiazole ring in benzothiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Chemical Reactions Analysis

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities. The chemical reactions of thiazole derivatives can be influenced by the substituents on the thiazole ring .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physico-chemical properties of “N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide” could be influenced by the fluorophenyl and carboxamide substituents.

properties

IUPAC Name

N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-10-2-4-11(5-3-10)17-14(18)9-1-6-12-13(7-9)19-8-16-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVBGRWHLIOYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327044
Record name N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide

CAS RN

681170-09-2
Record name N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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